molecular formula C10H18N2S B183671 N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine CAS No. 892570-78-4

N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine

Cat. No.: B183671
CAS No.: 892570-78-4
M. Wt: 198.33 g/mol
InChI Key: ZIUFETONSNKEIK-UHFFFAOYSA-N
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Description

N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine is a versatile chemical compound with the molecular formula C10H18N2S. It is known for its unique structure, which includes a thiophene ring substituted with a methyl group and an ethane-1,2-diamine backbone. This compound is used in various scientific research fields, including drug development, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with N,N-dimethylethylenediamine. The reaction is carried out under reflux conditions in an ethanol solvent, with constant stirring for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using distillation or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in catalysis and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in drug development.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that facilitate catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar structure but with a pyridine ring instead of a thiophene ring.

    trans-N,N-dimethylcyclohexane-1,2-diamine: Contains a cyclohexane ring instead of a thiophene ring.

Uniqueness

N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine is unique due to the presence of the methyl-substituted thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific catalytic and synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-9-4-5-10(13-9)8-11-6-7-12(2)3/h4-5,11H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUFETONSNKEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406011
Record name N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892570-78-4
Record name N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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